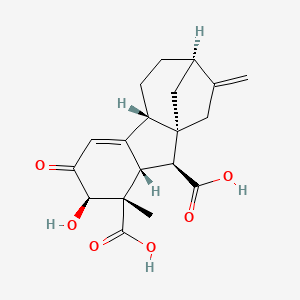![molecular formula C19H15BrN4OS B1200155 2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)
2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(4-bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine is a member of triazoles.
Scientific Research Applications
Synthesis and Antibacterial Properties
- 1,2,4-Triazole derivatives, including compounds similar to the specified chemical, have been synthesized and shown to possess antimicrobial activity, making them potentially useful in creating new antibacterial agents. The synthesis methods involve various reactions such as with carbon disulfide, acid chlorides, and aldehydes (El-Sayed, 2006).
Structural Analysis and Complex Formation
- Studies have been conducted on the structural assessment of related 1,2,4-triazole derivatives, including their complexation with metals like Hg(II). Such research contributes to understanding the structural properties and potential applications of these compounds in coordination chemistry (Castiñeiras, García-Santos, & Saa, 2018).
Surface Activity and Applications in Material Science
- The surface activity of certain 1,2,4-triazole derivatives has been explored, indicating potential applications in material science and as surface-active agents. This research can provide insights into the utility of such compounds in various industrial applications (El-Sayed, 2006).
Synthesis and Antifungal Activities
- Research on the synthesis of various 1,2,4-triazole derivatives, including those structurally related to the compound , has shown that they have significant antifungal activities. This makes them of interest in developing new antifungal agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Potential in Luminescence Studies
- Certain 1,2,4-triazole derivatives have been investigated for their luminescent properties. These studies open up possibilities for their use in optical materials and sensors (Gusev et al., 2011).
Catalytic Applications
- The use of 1,2,4-triazole derivatives in catalytic reactions, such as Suzuki-Miyaura reactions, has been explored. This demonstrates their potential role in facilitating chemical transformations in synthetic chemistry (Amadio et al., 2012).
Pharmaceutical Applications
- In pharmaceutical research, 1,2,4-triazole derivatives have been studied for their potential as anticancer agents. This research is crucial in the ongoing search for new, effective cancer treatments (Rostom, Faidallah, & Al-Saadi, 2011).
Extraction and Separation Sciences
- These compounds have been used in the selective extraction of metals, showcasing their utility in separation sciences and potentially in environmental cleanup efforts (Kolarik, Müllich, & Gassner, 1999).
properties
Molecular Formula |
C19H15BrN4OS |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H15BrN4OS/c20-15-8-6-14(7-9-15)13-26-19-23-22-18(17-5-1-2-10-21-17)24(19)12-16-4-3-11-25-16/h1-11H,12-13H2 |
InChI Key |
LUJCSBDPIKBOMN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



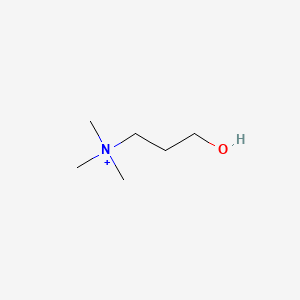

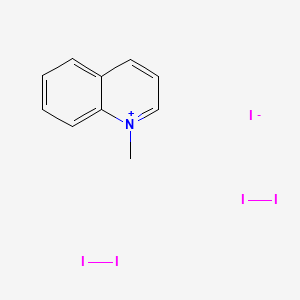
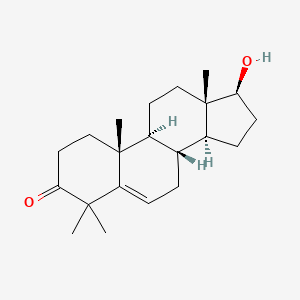
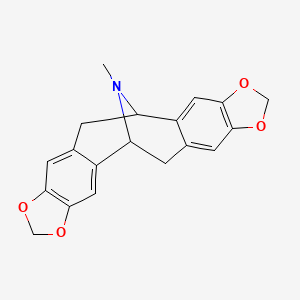

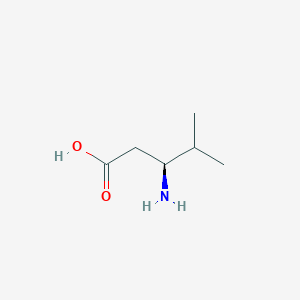
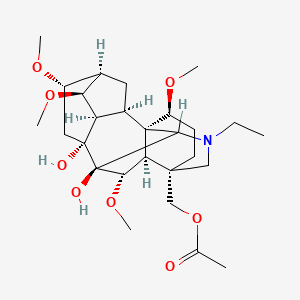
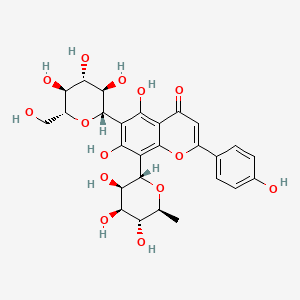
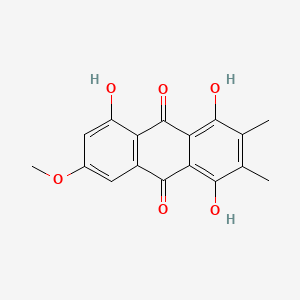
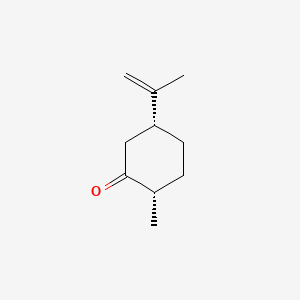
![1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B1200094.png)
